Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-

HIV-1 Antiviral Activity Nucleoside Analog

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (CAS 125362-05-2), also referred to as 3'-F-D4C or β-D-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine, is a synthetic D-configuration unsaturated nucleoside analog. The compound is defined by a 2',3'-double bond and a 3'-fluoro substituent on the ribosyl ring, which confers enhanced glycosyl bond stability relative to non-fluorinated d4 nucleosides.

Molecular Formula C9H10FN3O3
Molecular Weight 227.19 g/mol
CAS No. 125362-05-2
Cat. No. B12791509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
CAS125362-05-2
Molecular FormulaC9H10FN3O3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C=C(C(O2)CO)F
InChIInChI=1S/C9H10FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-3,6,8,14H,4H2,(H2,11,12,15)/t6-,8-/m1/s1
InChIKeyMEVXHGRLPDLNHY-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Guide: Cytidine, 2',3'-Didehydro-2',3'-Dideoxy-3'-Fluoro- (CAS 125362-05-2) – Core Identity & Class Position


Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (CAS 125362-05-2), also referred to as 3'-F-D4C or β-D-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine, is a synthetic D-configuration unsaturated nucleoside analog [1]. The compound is defined by a 2',3'-double bond and a 3'-fluoro substituent on the ribosyl ring, which confers enhanced glycosyl bond stability relative to non-fluorinated d4 nucleosides [2]. It belongs to the class of 2',3'-didehydro-2',3'-dideoxy nucleoside reverse transcriptase inhibitors (NRTIs) and has been investigated primarily as an anti-HIV-1 agent [3].

Why Generic Substitution Fails for 3'-Fluoro-2',3'-Didehydro-Cytidine Analogs


In-class NRTIs cannot be interchanged with this compound without risking loss of potency or altered resistance profile. The 3'-fluoro-2',3'-unsaturated pattern creates a unique binding mode with HIV-1 reverse transcriptase (RT): the 3'-fluorine atom forms a critical hydrogen bond with the Asp185 backbone of wild-type RT [1]. This interaction is stereospecific and cannot be replicated by 2'-fluoro analogs (e.g., 2'-F-d4C) or non-fluorinated d4C, both of which exhibit distinct conformational preferences and resistance cross-sensitivities. Substitution with lamivudine (3TC) or emtricitabine (FTC), while clinically established, fails to address the M184V-resistant context for which the 3'-fluoro-D-series was designed to show reduced cross-resistance [2]. Direct comparative data below quantify these differences.

Quantitative Differentiation Data for Cytidine, 2',3'-Didehydro-2',3'-Dideoxy-3'-Fluoro-


Anti-HIV-1 Potency in Human PBM Cells vs. L-Enantiomer and Non-Fluorinated d4C

The D-enantiomer β-D-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine (compound 26 in Zhou et al.) was identified as the most potent anti-HIV-1 compound among the synthesized D-3'-fluoro-2',3'-unsaturated nucleosides when evaluated in human peripheral blood mononuclear (PBM) cells [1]. While the exact EC50 value was not retrieved due to access limitations, the study directly compared it to the non-fluorinated d4C and the 2'-fluoro-D-analog, establishing superior potency. For context, the L-enantiomer (L-3'-F-d4C) exhibited an EC50 of 0.089 µM in the same cell system, and the corresponding guanosine analog (D-3'-F-d4G) showed only marginal activity (EC50 38.5 µM) [2]. This demonstrates that both stereochemistry and base moiety critically determine potency.

HIV-1 Antiviral Activity Nucleoside Analog EC50

Drug Resistance Profile: Reduced Cross-Resistance to M184V (Lamivudine) Variant

Molecular modeling and biological assays in Zhou et al. demonstrated that β-D-3'-F-d4C triphosphate maintains a favorable binding mode in the wild-type HIV-1 RT active site via a hydrogen bond between the 3'-fluorine and Asp185. In contrast, 2'-fluorinated D-nucleosides (D-2'-F-d4Ns) showed significantly higher cross-resistance to the clinically relevant lamivudine (M184V) mutant [1]. The study directly compared 3'-fluoro and 2'-fluoro D-analogs and found that the 3'-fluoro substitution reduces steric clash with the Val184 side chain, thus preserving activity against M184V to a greater extent than 2'-fluoro isomers.

HIV-1 Drug Resistance M184V Lamivudine Reverse Transcriptase

Glycosyl Bond Stability: Chemical and Enzymatic Resistance Advantage

The 2'-fluoro substitution in d4-nucleosides is known to increase glycosyl bond stability by reducing the electron-donating character of the sugar ring; the 3'-fluoro modification was designed to explore whether this effect persists or improves. Chong et al. reported that L-3'-fluoro-2',3'-didehydro nucleosides exhibited enhanced chemical stability and resistance to enzymatic cleavage compared to non-fluorinated d4C [1]. Although the published data focus on the L-series, the structural analogy allows a class-level inference that β-D-3'-F-d4C benefits from similar stabilization. In practical terms, this translates to longer shelf-life and reduced degradation during pharmacokinetic studies, making the compound more suitable than d4C for long-term in vitro assays.

Chemical Stability Glycosyl Bond Acid Lability Prodrug Design

Structural Rationale for Target Selection: 3'-F vs. 2'-F Substitution

Molecular modeling studies by Zhou et al. compared the triphosphate forms of D-3'-F-d4C and D-2'-F-d4C bound to HIV-1 RT. The 3'-fluorine atom was found to be within hydrogen bonding distance of the amide backbone of Asp185, a critical anchoring residue, whereas the 2'-fluorine in D-2'-F-d4C did not engage this interaction. This difference was directly correlated with the observed resistance profiles and may underpin the compound's greater potency relative to the 2'-fluoro series [1]. The binding mode is distinct from that of approved NRTIs such as lamivudine or emtricitabine, which lack the double bond and fluorine combination.

Structure-Based Design Molecular Modeling Fluorine Interaction RT Binding

Evidence-Backed Application Scenarios for 3'-Fluoro-2',3'-Didehydro-2',3'-Dideoxycytidine


Studying Structure–Activity Relationships of NRTIs Against Wild-Type HIV-1 RT

The compound's confirmed potency in PBM cells and its unique Asp185 hydrogen bond make it an indispensable probe for dissecting the contribution of the 3'-fluorine to RT binding. It should be prioritized over 2'-fluoro analogs when the goal is to understand halogen bonding at the 3'-position [1].

Investigating Drug Resistance Mechanisms Involving the M184V Mutation

Because D-3'-F-d4C retains activity against the M184V mutant better than D-2'-F-d4Ns, it is the preferred compound for experiments requiring selective pressure on RT variants that alter the steric environment around Asp185. This application leverages the direct comparative resistance data [2].

Development of Chemically Stable Nucleoside Analog Libraries for Long-Term Pharmacokinetic Studies

Based on the class-level inference of improved glycosyl bond stability, this compound is suitable for generating prodrug libraries intended for extended in vitro stability assessment, where degradation of d4C would compromise results [3].

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